molecular formula C12H12FN3 B3152496 N2-(4-Fluorobenzyl)pyridine-2,3-diamine CAS No. 73733-75-2

N2-(4-Fluorobenzyl)pyridine-2,3-diamine

Cat. No. B3152496
CAS RN: 73733-75-2
M. Wt: 217.24 g/mol
InChI Key: SMVKMUNFPNCOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N2-(4-Fluorobenzyl)pyridine-2,3-diamine” is a chemical compound with the CAS Number: 41010-70-2 . It has a molecular weight of 203.22 . The IUPAC name for this compound is N2-(4-fluorophenyl)-2,3-pyridinediamine . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “N2-(4-Fluorobenzyl)pyridine-2,3-diamine” is 1S/C11H10FN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“N2-(4-Fluorobenzyl)pyridine-2,3-diamine” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, such as N2-(4-Fluorobenzyl)pyridine-2,3-diamine, are of significant interest due to their unique physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and reactivity compared to their chlorinated and brominated analogues . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Agrochemical Applications

Fluoropyridines, including N2-(4-Fluorobenzyl)pyridine-2,3-diamine, have found applications in the agrochemical industry . They are used in the protection of crops from pests . The introduction of fluorine atoms into lead structures has been found to improve the physical, biological, and environmental properties of agricultural products .

Pharmaceutical Applications

Fluoropyridines are also used in the pharmaceutical industry . They are used in the synthesis of various pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Veterinary Applications

Fluoropyridines have also found applications in the veterinary industry . They are used in the synthesis of various veterinary products .

Biological Activities

Indole derivatives, which can be synthesized from pyridine derivatives like N2-(4-Fluorobenzyl)pyridine-2,3-diamine, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-N-[(4-fluorophenyl)methyl]pyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-10-5-3-9(4-6-10)8-16-12-11(14)2-1-7-15-12/h1-7H,8,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVKMUNFPNCOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(4-fluorobenzylamino)-3-nitropyridine (1.0 g, 4.05 mmol) and 10% Pd/C (0.3 g) in methanol (50 mL) was stirred under an atmosphere of hydrogen (1 atm) at room temperature for 5 hours. The product mixture was filtered through a pad of Celite, and concentrated under vacuum. The residual methanol was removed by co-evaporation with benzene. The resultant N2-(4-Fluorobenzyl)pyridine-2,3-diamine was used in the following step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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